2-Bromo-1,1,1-trifluoro-butane
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Overview
Description
2-Bromo-1,1,1-trifluoro-butane is an organic compound with the molecular formula C4H6BrF3. It is a halogenated hydrocarbon, characterized by the presence of bromine and fluorine atoms. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,1,1-trifluoro-butane typically involves the bromination of 1,1,1-trifluorobutane. This reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom. The reaction can be represented as follows: [ \text{CF}_3\text{CH}_2\text{CH}_2\text{H} + \text{Br}_2 \rightarrow \text{CF}_3\text{CH}_2\text{CH}_2\text{Br} + \text{HBr} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. The use of solvents such as carbon tetrachloride or chloroform can also aid in the bromination process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,1,1-trifluoro-butane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxy-1,1,1-trifluoro-butane.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 1,1,1-trifluoro-butene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).
Major Products:
Substitution: 2-Hydroxy-1,1,1-trifluoro-butane.
Elimination: 1,1,1-Trifluoro-butene.
Scientific Research Applications
2-Bromo-1,1,1-trifluoro-butane is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.
Medicine: The compound is explored for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated intermediates.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1,1,1-trifluoro-butane involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
2-Bromo-1,1,1-trifluoroethane: Similar in structure but with a shorter carbon chain.
3-Bromo-1,1,1-trifluoropropane: Another halogenated hydrocarbon with similar reactivity.
4-Bromo-1,1,1-trifluorobutane: An isomer with the bromine atom at a different position.
Uniqueness: 2-Bromo-1,1,1-trifluoro-butane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its trifluoromethyl group enhances its lipophilicity and chemical inertness, making it particularly useful in various synthetic applications.
Properties
IUPAC Name |
2-bromo-1,1,1-trifluorobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3/c1-2-3(5)4(6,7)8/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEHBGVYKIYHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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